molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1322552
CAS RN: 552331-67-6
M. Wt: 214.2 g/mol
InChI Key: LDIZPXORSNKLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Diabetes Management

Compounds similar to “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine” have been studied for their potential to reduce blood glucose levels. This could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Neurological Imaging

A derivative of this compound has been used to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain. This could aid in the study of neurological disorders .

Tuberculosis Therapy

There has been research into designing novel derivatives with anti-tubercular activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis (TB) .

Fluorinated Compound Synthesis

The presence of fluorine in pyridines, like in “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine”, affects their physical, chemical, and biological properties. This makes them interesting candidates for various synthetic applications .

Chemical Biology

Fluorinated pyridines are less reactive than their chlorinated and brominated analogues due to reduced basicity. This property can be exploited in chemical biology for more selective reactions .

Drug Development

The structural motif present in “6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine” is common in drug development due to its potential biological activity and ability to cross biological membranes .

properties

IUPAC Name

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZPXORSNKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626855
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

552331-67-6
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.